3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
Overview
Description
3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone, also known as Bis (3-Amino-4-Hydroxyphenyl) Sulfone, is a white to grey to brown powder . It is an organic reagent mainly used in chemical and experimental research .
Synthesis Analysis
The synthesis of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone involves the use of 40.8g of 3,3’-dibromo-4,4’-dihydroxydiphenyl sulfone, 250 ml of N-methylpyrrolidone, and 28g of ammonia solution . The reaction is carried out at 150°C. After the reaction is complete, the solvent is distilled off under reduced pressure, and the remaining reaction solution is poured into water, filtered, washed with water, and dried to give 27.4g of 3,3’-diamino-4,4’-dihydroxydiphenyl sulfone .Molecular Structure Analysis
The molecular formula of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone is C12H12N2O4S . It contains a total of 32 bonds, including 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 primary amines (aromatic), 2 aromatic hydroxyls, and 1 sulfone .Chemical Reactions Analysis
The chemical reactions involving 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone are mainly used in the preparation of a permanently fixing film, an anodic photosensitive resin precursor compositions, and moulding compositions containing polyimide components . In addition, 3,3’-diallyl-4,4’-dihydroxydiphenyl sulfone (DA-DHDPS) can be used to prepare fast photocrosslinkable polyethersulfone coatings .Physical And Chemical Properties Analysis
3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone has a melting point of 231°C and a predicted boiling point of 596.9±50.0°C . Its density is predicted to be 1.564±0.06 g/cm3 . It is slightly soluble in methanol .Scientific Research Applications
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Cancer Research
- Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone has been used in the study of treatment outcomes in patients with advanced non-small cell lung cancer (NSCLC) undergoing therapy with programmed cell death 1 (PD-1) inhibitors plus chemotherapy .
- Methods of Application : Serum samples were collected from patients before treatment initiation for untargeted metabolomics analysis .
- Results : In the Discovery group, low levels of 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone predicted better outcomes, whereas in the Validation group, low levels of 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone predicted worse outcomes .
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Inflammation Research
- Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone has been studied as an inflammasome competitor .
- Methods of Application : The study examined the use of 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone in the treatment of patients with Hansen’s disease, also diagnosed as Alzheimer’s disease .
- Results : The specific targeting of NLRP3 itself or up-/downstream factors of the NLRP3 inflammasome by 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone may be responsible for its observed preventive effects, functioning as a competitor .
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Chemical and Experimental Research
- Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone is an organic reagent mainly used in chemical and experimental research .
- Methods of Application : It and its derivatives can be used in the preparation of a permanently fixing film, an anodic photosensitive resin precursor compositions and moulding compositions containing polyimide components .
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Antibacterial Research
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Cross-linking and Curative Agent
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Advanced Composite Materials
- Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone can be used to formulate structural materials .
- Methods of Application : It is used in the production of advanced composite materials including carbon fiber, specialty reinforcements, resins, honeycomb, adhesives, engineered honeycomb composite structures, and prepregs (and other fiber-reinforced matrix materials) .
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Antibiotic
- Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone, also known as Dapsone, is an antibiotic commonly used in combination with rifampicin and clofazimine for the treatment of leprosy .
- Methods of Application : It is also used to both treat and prevent pneumocystis pneumonia (PCP) and for the prevention of toxoplasmosis in those who have poor immune function .
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Aerospace Industry
- Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone is used as an epoxy curing agent for carbon fiber composites in the aerospace industry .
- Methods of Application : It is used in the production of advanced composite materials including carbon fiber, specialty reinforcements, resins, honeycomb, adhesives, engineered honeycomb composite structures, and prepregs (and other fiber-reinforced matrix materials) .
Safety And Hazards
The compound is classified under GHS07 for safety . The signal word is “Warning” and the hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .
properties
IUPAC Name |
2-amino-4-(3-amino-4-hydroxyphenyl)sulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECOIASOKMSRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226383 | |
Record name | 4,4'-Sulphonylbis(2-aminophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823660 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone | |
CAS RN |
7545-50-8 | |
Record name | ABPS | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7545-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Sulphonylbis(2-aminophenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7545-50-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Sulphonylbis(2-aminophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-sulphonylbis[2-aminophenol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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